molecular formula C19H19NO4 B2803948 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide CAS No. 2034545-33-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide

Cat. No.: B2803948
CAS No.: 2034545-33-8
M. Wt: 325.364
InChI Key: QFZCNCZPZCPTOS-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a methoxybenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide has several applications in scientific research:

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary depending on the specific compound. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .

Mode of Action

It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the hydroxyl group in the compound could play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities . They have been developed and utilized as anticancer agents , indicating that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that the compound could have favorable pharmacokinetic properties.

Result of Action

Some substituted benzofurans have shown dramatic anticancer activities . They have significant cell growth inhibitory effects, with inhibition rates varying in different types of cancer cells .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that the compound could be influenced by factors such as pH, temperature, and the presence of other compounds in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with similar biological activities.

    Benzothiophene: Another heterocyclic compound with comparable properties.

    Coumarin: Known for its anti-coagulant and anti-tumor activities.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(22,17-11-14-5-3-4-6-16(14)24-17)12-20-18(21)13-7-9-15(23-2)10-8-13/h3-11,22H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZCNCZPZCPTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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